molecular formula C10H9BrN2O B569030 4-Bromo-1-(phenoxymethyl)-1H-pyrazole CAS No. 1263210-93-0

4-Bromo-1-(phenoxymethyl)-1H-pyrazole

Cat. No.: B569030
CAS No.: 1263210-93-0
M. Wt: 253.099
InChI Key: BFDBBWNHJSBYAZ-UHFFFAOYSA-N
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Description

4-Bromo-1-(phenoxymethyl)-1H-pyrazole is a brominated pyrazole derivative with the CAS Registry Number 1263210-93-0 . This compound has a molecular formula of C 10 H 9 BrN 2 O and a molecular weight of 253.10 g/mol . As a substituted pyrazole, this class of compounds is of significant interest in scientific research due to its wide range of biological and pharmaceutical properties . Pyrazole cores are versatile building blocks in organic synthesis and are frequently utilized in the development of novel pharmaceuticals and agrochemicals . The bromine atom at the 4-position of the pyrazole ring makes it a valuable synthetic intermediate, as it can be further functionalized via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create more complex molecules . This allows researchers to explore diverse molecular architectures for various applications . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(phenoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-9-6-12-13(7-9)8-14-10-4-2-1-3-5-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDBBWNHJSBYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 1 Phenoxymethyl 1h Pyrazole and Its Analogues

Direct Synthesis Strategies for the 4-Bromo-1-(phenoxymethyl)-1H-pyrazole Scaffold

Direct synthetic methods aim to construct the 4-bromopyrazole ring system in a limited number of steps, often through convergent approaches. These strategies include regioselective bromination of a pre-formed 1-(phenoxymethyl)-1H-pyrazole, multicomponent reactions, and electrocatalytic routes.

Regioselective Bromination of 1-(phenoxymethyl)-1H-pyrazole Precursors

A common and effective method for the synthesis of 4-bromopyrazoles is the direct bromination of a 1-substituted pyrazole (B372694) precursor. The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. N-bromosuccinimide (NBS) is a widely used brominating agent for this transformation due to its mild nature and high regioselectivity for the C4 position. nih.govenamine.net

The reaction is typically carried out by treating the 1-(phenoxymethyl)-1H-pyrazole precursor with NBS in a suitable solvent. Common solvents for this reaction include carbon tetrachloride (CCl₄) and water. nih.gov The reaction conditions are generally mild, often proceeding at room temperature, and can provide high yields of the desired 4-bromo product. nih.gov

For instance, the bromination of 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles with NBS proceeds under mild conditions to afford the corresponding 4-bromo derivatives. enamine.net Similarly, N-substituted 3,5-dimethylpyrazoles react with NBS in CCl₄ or water at 20–25 °C to yield the 4-bromo products in high yields, ranging from 90–99%. nih.gov

Table 1: Examples of Regioselective Bromination of N-Substituted Pyrazoles with NBS

Starting MaterialBrominating AgentSolventTemperature (°C)Yield (%)Reference
1-Methyl-3,5-dimethylpyrazoleNBSCCl₄ / H₂O20-2590-99 nih.gov
1-Phenyl-3,5-dimethylpyrazoleNBSCCl₄ / H₂O20-2590-99 nih.gov
1-Methyl-3-(trifluoromethyl)-1H-pyrazoleNBSNot specifiedMildNot specified enamine.net
1-Methyl-5-(trifluoromethyl)-1H-pyrazoleNBSNot specifiedMildNot specified enamine.net

The regioselectivity of the bromination is primarily governed by the electronic properties of the pyrazole ring. The presence of the nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack, while the C4 position remains relatively electron-rich, directing the incoming electrophile to this site.

Multicomponent Reaction Approaches to Substituted 4-Bromopyrazoles

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted pyrazoles in a single pot. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. While a direct MCR for this compound is not explicitly documented, general MCR strategies for pyrazole synthesis can be adapted to introduce a bromine atom.

One of the most common MCRs for pyrazole synthesis is the reaction of a hydrazine (B178648), a 1,3-dicarbonyl compound, and in some cases, a third component to introduce further diversity. To obtain a 4-bromopyrazole, a brominated building block or a brominating agent can be incorporated into the reaction mixture. For example, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which can then be oxidized in situ with bromine to yield a variety of pyrazoles. organic-chemistry.org

Another approach involves a three-component reaction of vinyl azide, an aldehyde, and tosylhydrazine in the presence of a base to afford 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org By selecting appropriate starting materials, it is conceivable to introduce a bromine substituent at the C4 position.

Although powerful for generating molecular diversity, the regioselectivity of MCRs can sometimes be a challenge, and the synthesis of a specific isomer like this compound may require careful optimization of reaction conditions and starting materials. researchgate.net

Electrocatalytic Synthetic Routes to 4-Bromopyrazoles

Electrochemical methods provide a green and efficient alternative for the synthesis of 4-bromopyrazoles. These methods avoid the use of hazardous brominating agents by generating the active bromine species in situ through the anodic oxidation of a bromide salt. researchgate.netosi.lv

The electrochemical bromination of pyrazoles is typically carried out in a divided or undivided cell with a platinum anode and a copper cathode. nih.gov An aqueous solution of sodium bromide is commonly used as the electrolyte and bromine source. rsc.org The reaction proceeds via the electrochemical generation of bromine, which then acts as the electrophile to brominate the pyrazole ring at the C4 position. researchgate.net

The yield and composition of the products in electrochemical bromination are influenced by the nature of the substituent at the N-1 position of the pyrazole ring. researchgate.netosi.lv For instance, the electrochemical bromination of various N-substituted and unsubstituted pyrazoles has been shown to produce 4-brominated derivatives in yields ranging from good to excellent. researchgate.net Donor substituents on the pyrazole ring have been observed to promote the bromination process. researchgate.net

Table 2: Examples of Electrocatalytic Bromination of Pyrazoles

Starting MaterialElectrolyteSolventYield of 4-Bromo Product (%)Reference
3,5-DimethylpyrazoleNaBrH₂O-CHCl₃70 researchgate.net
1,5-DimethylpyrazoleNaBrH₂O-CHCl₃94 researchgate.net
3-NitropyrazoleNaBrH₂O88 researchgate.net
Pyrazole-3(5)-carboxylic acidNaBrH₂O89 researchgate.net
1-Methylpyrazole-3-carboxylic acidNaBrH₂O84 researchgate.net
1-Ethylpyrazole-5-carboxylic acidNaBrH₂O89 researchgate.net

This method offers a high degree of control and is considered environmentally benign, making it an attractive approach for the synthesis of 4-bromopyrazoles.

Stepwise Construction via Precursor Functionalization

A stepwise approach to the synthesis of this compound involves the initial synthesis of the 1-(phenoxymethyl)-1H-pyrazole intermediate, followed by the selective introduction of the bromine atom at the C4 position.

Synthesis of N-Phenoxymethyl-1H-pyrazole Intermediates

The synthesis of the 1-(phenoxymethyl)-1H-pyrazole precursor is typically achieved through the N-alkylation of pyrazole with a suitable phenoxymethylating agent, such as phenoxymethyl (B101242) bromide or phenoxymethyl chloride. This reaction is generally carried out in the presence of a base to deprotonate the pyrazole, making it a more potent nucleophile. mdpi.comresearchgate.net

Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent can also influence the reaction, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) being frequently employed. researchgate.net The reaction temperature can vary from room temperature to elevated temperatures, depending on the reactivity of the specific substrates and the chosen base-solvent system. researchgate.net For example, the N-alkylation of pyrazole with various alkyl bromides has been successfully carried out using cesium-impregnated saponites as catalysts in DMF at 80°C, achieving almost quantitative yields in short reaction times. researchgate.net

An alternative approach for N-alkylation involves the use of trichloroacetimidates as electrophiles under Brønsted acid catalysis, which can proceed at room temperature. mdpi.com Enzymatic methods have also been developed for the selective N-alkylation of pyrazoles using haloalkanes, offering high regioselectivity. rsc.org

Introduction of the Bromine Atom at the C4 Position

Once the 1-(phenoxymethyl)-1H-pyrazole intermediate is synthesized, the bromine atom is introduced at the C4 position through an electrophilic bromination reaction. As discussed in section 2.1.1, the C4 position of the pyrazole ring is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.

The most common and effective reagent for this transformation is N-bromosuccinimide (NBS). The reaction is typically performed under mild conditions, for instance, by stirring the pyrazole precursor with NBS in a solvent like carbon tetrachloride or water at room temperature. nih.gov This method is known for its high regioselectivity and generally provides good to excellent yields of the this compound. nih.gov

The general reactivity trend for the electrophilic halogenation of pyrazoles follows the order I > Br > Cl. The reaction with bromine (Br₂) in solvents like dichloromethane (B109758) or chloroform (B151607) can also be used, but NBS is often preferred due to its easier handling and milder reaction conditions. nih.gov

Green Chemistry Principles in Synthetic Design

The development of synthetic routes for complex molecules like this compound is increasingly guided by the twelve principles of green chemistry. These principles advocate for the reduction of waste, the use of less hazardous chemicals, and the design of energy-efficient processes. In the context of pyrazole synthesis, this translates to favoring catalytic methods over stoichiometric reagents, minimizing the use of volatile organic solvents, and employing energy sources like microwave irradiation to accelerate reactions and improve yields.

The synthesis of the target compound can be conceptually divided into two main steps: the N-alkylation of a pyrazole precursor with a phenoxymethyl moiety and the subsequent regioselective bromination of the pyrazole ring. Green chemistry approaches can be effectively applied to both stages.

One of the key tenets of green chemistry is the reduction or elimination of solvent usage. Solvents are a major contributor to the environmental impact of chemical processes. Solvent-free, or solid-state, reactions offer significant advantages, including reduced waste, easier product isolation, and often, enhanced reaction rates.

For the N-alkylation step to form the precursor, 1-(phenoxymethyl)-1H-pyrazole, a plausible solvent-free approach involves the reaction of pyrazole with a suitable phenoxymethyl halide. While traditionally conducted in organic solvents like DMF or acetonitrile with a base, this transformation can be adapted to solvent-free conditions. The use of microwave irradiation, in particular, has been shown to be highly effective for the synthesis of N-alkylpyrazoles without a solvent. researchgate.netnih.gov This technique can lead to significantly shorter reaction times and improved yields. nih.govrsc.orgeurekaselect.com

A representative solvent-free synthesis of 1-(phenoxymethyl)-1H-pyrazole could involve the reaction of pyrazole with chloromethyl phenyl ether under microwave irradiation, potentially with a solid-supported base to facilitate the reaction and simplify work-up.

Reactant 1Reactant 2ConditionsProductTypical Yield (%)
PyrazoleChloromethyl phenyl etherMicrowave, Solvent-free, Solid base1-(Phenoxymethyl)-1H-pyrazole85-95

This table presents a hypothetical, yet scientifically plausible, solvent-free synthesis based on established microwave-assisted N-alkylation methodologies for pyrazoles.

Similarly, the bromination of the resulting 1-(phenoxymethyl)-1H-pyrazole can be envisioned under solvent-free conditions. The use of N-bromosuccinimide (NBS) as a brominating agent is common for pyrazoles and can often be employed without a solvent or in the presence of a minimal amount of a high-boiling solvent or ionic liquid.

ReactantReagentConditionsProductTypical Yield (%)
1-(Phenoxymethyl)-1H-pyrazoleN-Bromosuccinimide (NBS)Solvent-free, Grinding/MicrowaveThis compound80-90

This table illustrates a feasible solvent-free bromination based on known reactions of pyrazoles with NBS.

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. The use of catalysts can reduce energy consumption, minimize byproducts, and allow for reactions to proceed under milder conditions.

N-Alkylation:

The N-alkylation of pyrazoles can be achieved using various catalytic methods. Acid-catalyzed alkylation using trichloroacetimidates as alkylating agents has been reported, providing an alternative to traditional methods that often require strong bases. mdpi.comsemanticscholar.org For the synthesis of 1-(phenoxymethyl)-1H-pyrazole, a phenoxymethyl trichloroacetimidate (B1259523) could be employed in the presence of a catalytic amount of a Brønsted acid like camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org

Furthermore, the use of crystalline aluminosilicates or aluminophosphates as solid acid catalysts has been patented for the N-alkylation of pyrazoles, offering the advantages of catalyst recyclability and ease of separation. google.comgoogle.com

Bromination:

The regioselective bromination of the pyrazole ring at the 4-position is a critical step. While this can be achieved with stoichiometric amounts of bromine or NBS, catalytic methods are preferable from a green chemistry perspective. The use of a catalytic amount of a Lewis acid or a Brønsted acid can activate the brominating agent, leading to a more efficient reaction.

Recent research has also explored the use of electrochemical methods for the C-H chlorination and bromination of pyrazoles, which represent a greener alternative by avoiding the use of bulk chemical oxidants. researchgate.net Another innovative approach involves the use of DMSO as a catalyst in the halogenation of pyrazoles with N-halosuccinimides, where DMSO plays a dual role as a catalyst and a solvent. beilstein-archives.org

A particularly relevant catalytic method for the synthesis of related bromo-pyrazole containing compounds is the Suzuki cross-coupling reaction. For instance, a palladium catalyst has been used to couple a pyrazole boronic acid derivative with a bromo-substituted aromatic ring, showcasing the power of catalytic C-C bond formation in building complex pyrazole-containing molecules. nih.gov While not directly applicable to the synthesis of the target compound from its precursors, it highlights the importance of catalytic methods in the broader context of functionalized pyrazole synthesis.

PrecursorReactionCatalystProduct
PyrazoleN-Alkylation with Phenoxymethyl trichloroacetimidateCamphorsulfonic acid (CSA)1-(Phenoxymethyl)-1H-pyrazole
1-(Phenoxymethyl)-1H-pyrazoleBromination with NBSDMSO (catalytic)This compound

This table summarizes plausible catalytic routes for the synthesis of the target compound and its precursor based on existing literature for analogous pyrazole transformations.

Spectroscopic and Crystallographic Characterization of 4 Bromo 1 Phenoxymethyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A comprehensive NMR analysis of 4-Bromo-1-(phenoxymethyl)-1H-pyrazole would involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques.

Proton (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring, the phenoxymethyl (B101242) group's methylene (B1212753) bridge, and the phenyl ring.

Pyrazole Protons: The pyrazole ring contains two protons, H-3 and H-5. Their chemical shifts would be influenced by the electronegativity of the adjacent nitrogen atoms and the bromine atom at the C-4 position. These would likely appear as distinct singlets in the aromatic region of the spectrum.

Methylene Protons (-O-CH₂-): The two protons of the methylene bridge connecting the pyrazole ring to the phenoxy group would appear as a singlet, typically in the range of 5.0-6.0 ppm.

Phenyl Protons: The five protons of the phenyl ring would exhibit a complex multiplet pattern in the aromatic region, characteristic of a monosubstituted benzene ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 (pyrazole) 7.5 - 8.0 s
H-5 (pyrazole) 7.8 - 8.3 s
-O-CH₂- 5.0 - 6.0 s
Phenyl-H 6.8 - 7.4 m

Note: These are estimated ranges and actual experimental values may vary.

Carbon (¹³C NMR) Chemical Shift Elucidation

The ¹³C NMR spectrum would provide information on all the carbon atoms present in the molecule.

Pyrazole Carbons: The three carbon atoms of the pyrazole ring (C-3, C-4, and C-5) would show distinct signals. The C-4 carbon, being directly attached to the bromine atom, would have its chemical shift significantly influenced by the halogen's electronegativity and would likely appear in the range of 90-100 ppm.

Methylene Carbon (-O-CH₂-): The carbon of the methylene bridge would resonate in the aliphatic region of the spectrum.

Phenyl Carbons: The six carbons of the phenyl ring would show signals in the aromatic region, with the ipso-carbon (attached to the oxygen) appearing at a lower field.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (pyrazole) 135 - 145
C-4 (pyrazole) 90 - 100
C-5 (pyrazole) 125 - 135
-O-CH₂- 70 - 80
Phenyl Carbons 115 - 160

Note: These are estimated ranges and actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from one-dimensional spectra and to elucidate the complete connectivity of the molecule, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between coupled protons, which would be particularly useful for assigning the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This would reveal the direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (two or three bond) correlations between protons and carbons, which would be instrumental in connecting the phenoxymethyl group to the pyrazole ring.

Nitrogen (¹⁵N NMR) Spectroscopy for Pyrazole Nitrogen Characterization

¹⁵N NMR spectroscopy would provide direct information about the electronic environment of the two nitrogen atoms in the pyrazole ring. The chemical shifts of N-1 and N-2 would be distinct due to their different bonding environments, with N-1 being substituted with the phenoxymethyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H stretching (aromatic) 3000 - 3100
C-H stretching (aliphatic, -CH₂-) 2850 - 2960
C=N stretching (pyrazole ring) 1500 - 1600
C=C stretching (aromatic/pyrazole) 1400 - 1600
C-O-C stretching (ether) 1000 - 1300
C-Br stretching 500 - 600

Note: These are estimated ranges and actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While specific HRMS data for this compound was not found, its exact mass can be calculated from its molecular formula, C₁₀H₉BrN₂O. Commercial suppliers confirm this formula and a monoisotopic molecular weight of approximately 253.10 g/mol aksci.comlabshake.com.

Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), the theoretical exact mass can be calculated, which would be confirmed by HRMS analysis, allowing for unambiguous formula determination.

Compound Molecular Formula Calculated Monoisotopic Mass (Da)
This compoundC₁₀H₉BrN₂O252.9925

Mass Fragmentation Pathway Elucidation

The mass fragmentation pattern of this compound can be predicted based on the fragmentation of related pyrazole structures. Studies on substituted pyrazoles reveal common fragmentation patterns researchgate.net.

For this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Key fragmentation pathways would likely involve:

Cleavage of the N-CH₂ bond: This would lead to the formation of a phenoxymethyl radical and a [4-Bromo-1H-pyrazol-1-yl]methyl cation, or vice versa.

Loss of the phenoxy group: Cleavage of the O-CH₂ bond could result in a [M - C₆H₅O]⁺ fragment.

Loss of the bromine atom: This would lead to a [M - Br]⁺ fragment.

Fragmentation of the pyrazole ring: Subsequent fragmentation of the pyrazole ring can occur, often through the loss of HCN or N₂.

A study on the fragmentation of 4-bromopyrazole shows principal fragments corresponding to the loss of HCN and Br researchgate.net. For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the mass spectrum shows the molecular ion and fragments corresponding to the loss of the bromine atom researchgate.net. Based on these precedents, a plausible fragmentation pathway for this compound is outlined below.

m/z (relative to ⁷⁹Br) Proposed Fragment Ion Plausible Neutral Loss
253[C₁₀H₉BrN₂O]⁺ (Molecular Ion)-
174[C₁₀H₉N₂O]⁺Br
160[C₃H₂BrN₂]⁺C₇H₇O
93[C₆H₅O]⁺C₄H₄BrN₂

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the pyrazole and phenyl aromatic systems. A study on the gas-phase UV absorption spectra of pyrazole itself shows a strong absorption band between 200-240 nm, with a maximum at 203 nm nih.gov. The presence of the phenoxy group and the bromine substituent would be expected to cause a bathochromic (red) shift of this absorption maximum.

Research on other substituted pyrazoles has shown absorption maxima in the UV region. For instance, some 1,3,5-trisubstituted-1H-pyrazole derivatives exhibit UV absorption maxima between 250 and 350 nm researchgate.net. Studies on Mo₅S₅ clusters with pyrazole ligands also report strong absorption in the UV and near-visible region mdpi.com. Based on these related compounds, this compound is predicted to have its primary absorption band in the 220-280 nm range.

Chromophore Expected Absorption Range (nm) Transition Type
Pyrazole Ring200 - 240π → π
Phenyl Ring240 - 270π → π
Combined System220 - 280 (predicted)π → π*

Fluorescence Spectroscopy

Information on the fluorescence properties of this compound is not available in the literature reviewed. Many pyrazole derivatives are known to be fluorescent nih.gov. The fluorescence behavior, including the emission wavelength and quantum yield, would be highly dependent on the specific substitution pattern and the solvent environment. The presence of the heavy bromine atom could potentially lead to quenching of fluorescence through intersystem crossing. To determine the fluorescence characteristics of this compound, experimental studies would be necessary.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable insights into molecular geometry, intermolecular interactions, and packing motifs, which collectively govern the macroscopic properties of the material. For a compound like this compound, X-ray crystallography would reveal the exact spatial relationship between the pyrazole and phenyl rings, the conformation of the flexible phenoxymethyl linker, and the nature of the non-covalent interactions that dictate the crystal packing.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous determination of a molecule's absolute structure. By irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern, researchers can map the electron density throughout the crystal lattice and thereby determine the positions of individual atoms with high precision.

For a derivative of this compound, SCXRD would provide critical data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: The intramolecular distances and angles between atoms, confirming the covalent framework of the molecule.

Torsion Angles: The dihedral angles that define the conformation of flexible parts of the molecule, such as the rotation around the C-O and O-C bonds of the phenoxymethyl group.

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z (Molecules/unit cell)4

Note: This data is illustrative and not based on an experimental structure of the title compound.

The solid-state architecture of molecular crystals is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions would be anticipated and could be precisely characterized by SCXRD.

Hydrogen Bonding: While the 1-position of the pyrazole ring is substituted, precluding the typical N-H···N hydrogen bonds seen in 1H-pyrazoles, the molecule can still act as a hydrogen bond acceptor at the N2 position of the pyrazole ring. mdpi.com Additionally, weak C-H···O and C-H···N interactions involving the aromatic and methylene protons are possible and often play a significant role in stabilizing the crystal lattice.

Halogen Bonding: The bromine atom at the 4-position of the pyrazole ring is a potential halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen atom or a nitrogen atom from a neighboring molecule. In the crystal structures of other brominated pyrazoles, Br···O and Br···N interactions have been observed to influence the supramolecular assembly.

π-π Stacking: The presence of two aromatic rings, the pyrazole and the phenyl ring, suggests the likelihood of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems, can occur in either a face-to-face or an offset (parallel-displaced) fashion. The distances between the centroids of the aromatic rings and the dihedral angles between their planes are key parameters used to characterize these interactions.

Table 2: Typical Geometries of Intermolecular Interactions in Pyrazole Derivatives

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)
Halogen BondC-Br···N2.8 - 3.2160 - 180
Halogen BondC-Br···O2.9 - 3.3150 - 175
π-π StackingCentroid-Centroid3.3 - 3.8Parallel or offset

SCXRD analysis would reveal the specific torsion angles that define this conformation. For example, the orientation of the phenoxy group relative to the pyrazole ring is of particular interest. It is likely that the molecule adopts a conformation that allows for efficient packing and the formation of the intermolecular interactions discussed above. In the crystal structures of related indole-pyrazole hybrids, the molecular conformation is described by torsion angles along the methylene bridge connecting the two ring systems. mdpi.com A similar analysis would be crucial for understanding the solid-state structure of the title compound. The interplay between these conformational degrees of freedom and the packing forces ultimately dictates the final crystal structure.

Computational and Theoretical Investigations of 4 Bromo 1 Phenoxymethyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov Calculations for a molecule like 4-bromo-1-(phenoxymethyl)-1H-pyrazole would typically be performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) or aug-cc-pVDZ, to provide a robust description of its electronic and structural properties. nih.govnih.govderpharmachemica.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Given the rotatable single bonds in the phenoxymethyl (B101242) substituent, the molecule can exist in various conformations. A conformational analysis would be essential to identify the global minimum energy structure. This involves systematically rotating the flexible dihedral angles and performing geometry optimization for each starting conformation. The resulting optimized structures provide insight into the molecule's preferred shape, which is crucial for understanding its interactions and reactivity. For instance, studies on other substituted pyrazoles have successfully used DFT to determine their optimized geometries. derpharmachemica.com

Vibrational Frequency Calculations and Spectral Simulation

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. derpharmachemica.comnih.gov

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. For this compound, this would allow for the assignment of characteristic vibrational bands, including:

C-H stretching vibrations in the phenyl and pyrazole (B372694) rings.

C-N and N-N stretching vibrations within the pyrazole ring. derpharmachemica.com

The C-Br stretching frequency.

Vibrations associated with the ether linkage (C-O-C).

Theoretical spectra generated from these calculations can be compared with experimental data to validate the computational model. Studies on similar pyrazole derivatives have shown good agreement between theoretical and experimental vibrational frequencies. derpharmachemica.com

Electronic Structure Analysis (Frontier Molecular Orbitals (HOMO-LUMO), Energy Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. nih.govresearchgate.net

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be distributed over the electron-rich regions of the molecule, such as the pyrazole and phenyl rings. researchgate.net

LUMO: Represents the ability to accept an electron. The LUMO is often located on the same regions, indicating where a nucleophilic attack might occur. nih.gov

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE) , is a critical descriptor of molecular stability and reactivity. researchgate.netnih.gov A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more prone to chemical reactions. nih.govnih.gov In studies of other pyrazole derivatives, the HOMO-LUMO gap has been calculated to be in the range of 4.75 to 5.44 eV, providing a quantitative measure of their relative stability. nih.gov

ParameterDescriptionTypical Application for Pyrazole Derivatives
HOMO Energy Energy of the highest occupied molecular orbital.Indicates electron-donating capability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates electron-accepting capability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOPredicts chemical reactivity and stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is colored according to the electrostatic potential value:

Red/Yellow regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. In this compound, these would likely be found around the nitrogen atoms of the pyrazole ring and the oxygen atom of the phenoxymethyl group. researchgate.netresearchgate.net

Blue regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack. These are typically located around hydrogen atoms. researchgate.netnih.gov

Green regions: Represent neutral or zero potential areas. researchgate.net

MEP analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and crystal engineering. nih.govrsc.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies their strength.

For this compound, NBO analysis would reveal key intramolecular interactions, such as:

Hyperconjugation: The delocalization of electron density from a filled bonding orbital (e.g., C-C or C-H) to an adjacent antibonding orbital (e.g., C-C* or C-N*).

Intramolecular Charge Transfer (ICT): Significant charge delocalization from lone pairs (e.g., on the nitrogen or oxygen atoms) to antibonding orbitals in the aromatic rings.

In related pyrazole systems, NBO analysis has been used to identify significant stabilization energies arising from interactions between lone pair orbitals on nitrogen and antibonding orbitals of the pyrazole ring, confirming the presence of intramolecular charge transfer. nih.gov

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)Type of Interaction
LP(N)σ(C-N)Typically > 20Lone Pair Delocalization
σ(C-H)σ(C-C)VariesHyperconjugation
π(C=C)π*(C=C)Variesπ-Delocalization
This table represents typical interactions observed in pyrazole derivatives; specific values would need to be calculated for the target molecule. nih.gov

Reactivity Descriptors from Conceptual DFT

Key global reactivity descriptors include:

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. nih.gov
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η) where μ ≈ -(I+A)/2A measure of a molecule's ability to act as an electrophile. nih.gov

By calculating these descriptors for this compound, one could quantitatively predict its reactivity, stability, and the nature of its potential chemical interactions. For example, a high electrophilicity index would suggest that the molecule is a good electron acceptor. nih.gov Local reactivity can be further analyzed using Fukui functions, which identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. youtube.com

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Theoretical Prediction of Spectroscopic Parameters

Simulated IR and UV-Vis Spectra

Due to the absence of direct experimental or computational studies on the spectral properties of this compound, this section presents a theoretical analysis based on computational data from structurally related pyrazole derivatives. The simulated infrared (IR) and ultraviolet-visible (UV-Vis) spectral data are inferred from published computational studies on 4-bromopyrazoles and N-substituted pyrazoles. This approach allows for a scientifically grounded prediction of the key spectral features of the title compound.

Simulated Infrared (IR) Spectrum

The simulated IR spectrum of this compound is expected to exhibit characteristic vibrational modes associated with its distinct structural components: the 4-bromopyrazole ring, the phenoxymethyl group, and the C-O-C ether linkage. Computational studies on similar pyrazole derivatives, often employing Density Functional Theory (DFT) methods, provide a basis for assigning these vibrational frequencies.

The primary vibrational modes anticipated for this compound are detailed in the table below. These assignments are based on analogies with calculated spectra of other N-substituted and brominated pyrazoles.

Table 1: Predicted IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H (phenyl)Stretching3100 - 3000
Pyrazole C-HStretching3000 - 2900
Methylene (B1212753) (-CH₂-)Asymmetric & Symmetric Stretching2950 - 2850
Aromatic C=C (phenyl)Stretching1600 - 1450
Pyrazole RingC=N and C=C Stretching1550 - 1400
Methylene (-CH₂-)Scissoring~1450
C-O-C (ether)Asymmetric Stretching1260 - 1200
C-O-C (ether)Symmetric Stretching1075 - 1020
C-BrStretching700 - 500

The high-frequency region of the spectrum is expected to be dominated by C-H stretching vibrations from both the phenyl and pyrazole rings, as well as the methylene bridge. The pyrazole ring itself will display a series of characteristic stretching vibrations for its C=N and C=C bonds in the 1550-1400 cm⁻¹ region. A crucial feature for confirming the presence of the phenoxymethyl substituent would be the strong asymmetric and symmetric stretching bands of the C-O-C ether linkage. The C-Br stretching vibration is anticipated to appear in the lower frequency region of the spectrum.

Simulated Ultraviolet-Visible (UV-Vis) Spectrum

The electronic absorption spectrum of this compound in the UV-Vis region is primarily determined by π → π* and n → π* electronic transitions within the pyrazole and phenyl chromophores. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly used to predict the electronic spectra of organic molecules.

Based on computational studies of N-substituted pyrazoles and related aromatic systems, the UV-Vis spectrum of the title compound is expected to show distinct absorption bands. The introduction of the phenoxymethyl group at the N1 position of the pyrazole ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazole.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Transition Type Chromophore Predicted λmax (nm)
π → πPhenyl Ring~200 - 220
π → πPyrazole Ring~220 - 250
π → π*Phenyl Ring (B-band)~250 - 280

Note: The predicted λmax values are estimations based on data from related compounds and can be influenced by solvent polarity and other environmental factors.

Application of 4 Bromo 1 Phenoxymethyl 1h Pyrazole As a Versatile Synthetic Building Block

Construction of Advanced Heterocyclic Scaffolds

The unique structure of 4-bromo-1-(phenoxymethyl)-1H-pyrazole makes it an excellent starting material for the synthesis of complex heterocyclic compounds. The presence of the reactive bromine atom allows for the introduction of various functional groups, while the pyrazole (B372694) ring itself can be incorporated into larger, fused systems or linked to other molecular entities to form hybrid molecules.

Synthesis of Fused Pyrazole Systems

The synthesis of fused pyrazole systems is a significant area of research due to the diverse biological activities exhibited by these compounds. chim.itnih.gov While direct examples of the use of this compound in the synthesis of fused systems are not extensively documented, the reactivity of analogous 4-bromo-pyrazoles suggests its high potential as a precursor for such structures. For instance, bromo(hetero)arenes with an ortho-alkoxy group are known precursors for creating condensed systems that include a ring-oxygen atom, such as fused furans or pyrans. mdpi.com The phenoxymethyl (B101242) group in this compound could potentially participate in intramolecular cyclization reactions to form novel fused heterocyclic systems.

General strategies for forming fused pyrazoles often involve the reaction of aminopyrazoles with 1,3-bis-electrophiles. chim.it The bromo-substituent on this compound can be converted to an amino group, which can then be used to construct fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it

Preparation of Pyrazole-Containing Hybrid Molecules

The creation of hybrid molecules, where a pyrazole ring is linked to another distinct chemical entity, is a common strategy in drug discovery to develop compounds with enhanced or novel biological activities. nih.govekb.eg The this compound is an ideal starting point for such syntheses due to the versatility of the carbon-bromine bond in cross-coupling reactions.

For example, pyrazole-linked pyran hybrids have been synthesized, although starting from different pyrazole precursors. ekb.eg A study on the synthesis of pyrazole-linked norcantharidin (B1212189) derivatives of substituted chromones also highlights the potential of creating complex hybrid molecules from pyrazole building blocks. nih.gov The 4-bromo position of this compound can be functionalized through various cross-coupling reactions to attach other heterocyclic or aromatic systems, leading to a wide range of pyrazole-containing hybrid molecules.

Diversification for Molecular Library Synthesis

Molecular libraries, which are large collections of structurally diverse compounds, are essential tools in high-throughput screening for the discovery of new drug candidates. The ability of this compound to undergo a variety of chemical transformations makes it a valuable scaffold for the synthesis of such libraries.

Design and Preparation of Structurally Diverse Derivatives

The core structure of this compound can be systematically modified to generate a library of derivatives. The bromine atom at the 4-position serves as a handle for introducing a wide range of substituents through reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. researchgate.netresearchgate.netrsc.org For instance, a variety of aryl, heteroaryl, or styryl groups can be introduced at the 4-position via Suzuki-Miyaura coupling. rsc.org

The following table illustrates the potential for diversification through various reaction types, based on analogous 4-bromo-pyrazole compounds.

Reaction Type Reactant Potential Product Reference
Suzuki-Miyaura CouplingArylboronic acid4-Aryl-1-(phenoxymethyl)-1H-pyrazole rsc.org
Heck ReactionAlkene4-Alkenyl-1-(phenoxymethyl)-1H-pyrazole researchgate.net
Buchwald-Hartwig AminationAmine4-Amino-1-(phenoxymethyl)-1H-pyrazole researchgate.net
Thio/SelenocyanationNH₄SCN/KSeCN4-Thiocyanato/Selenocyanato-1-(phenoxymethyl)-1H-pyrazole beilstein-journals.org

Elucidation of Structure-Reactivity Relationships for Targeted Molecular Probes

The development of targeted molecular probes is crucial for studying biological processes. The systematic derivatization of this compound allows for the exploration of structure-activity relationships (SAR). nih.govnih.gov By synthesizing a library of derivatives and evaluating their biological activity, researchers can identify the structural features that are essential for a desired effect.

For instance, in a series of pyrazole-based inhibitors, modifications at different positions of the pyrazole ring led to significant changes in their inhibitory activity against specific enzymes. nih.gov Similarly, studies on pyrazole derivatives as cannabinoid receptor antagonists have revealed that specific substitutions on the pyrazole ring are critical for potent and selective activity. nih.gov The data gathered from such SAR studies can then be used to design and synthesize highly specific and potent molecular probes.

Role in Metal-Catalyzed Organic Transformations

Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. biosynth.com The this compound is an excellent substrate for a variety of these transformations due to the reactivity of the C-Br bond.

Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an organohalide, is widely used to introduce aryl or heteroaryl groups at the 4-position of the pyrazole ring. rsc.orgnih.govarkat-usa.orgresearchgate.net The Heck reaction allows for the formation of C-C bonds with alkenes, leading to the synthesis of 4-alkenyl-pyrazoles. researchgate.netarkat-usa.org The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that enables the formation of C-N bonds, providing access to 4-amino-pyrazole derivatives. researchgate.netnih.gov

Copper-catalyzed reactions also play a role in the functionalization of 4-bromo-pyrazoles. For example, copper-catalyzed amination has been shown to be effective for coupling with certain types of amines. researchgate.net

The following table summarizes some key metal-catalyzed reactions involving 4-bromo-pyrazole analogues.

Reaction Catalyst Coupling Partner Product Type Reference
Suzuki-MiyauraPalladiumArylboronic acid4-Aryl-pyrazole rsc.orgresearchgate.net
HeckPalladiumAlkene4-Alkenyl-pyrazole researchgate.netarkat-usa.org
Buchwald-HartwigPalladiumAmine4-Amino-pyrazole researchgate.netnih.gov
AminationCopperAmine4-Amino-pyrazole researchgate.net

Investigation as a Ligand in Catalytic Cycles

The coordination chemistry of pyrazole derivatives has been extensively studied, and they are known to act as effective ligands for a variety of transition metals. The two nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. While specific studies on the ligating properties of this compound are not prevalent in the current literature, the behavior of other pyrazole-based ligands provides a strong indication of its potential.

Protic pyrazoles (those with an N-H bond) have been shown to be versatile ligands, with the NH group playing a role in metal-ligand cooperation in catalytic transformations. mdpi.com The substitution of the proton with a phenoxymethyl group in this compound would alter its coordination behavior, precluding such proton-responsive activity. However, it would still function as a neutral N-donor ligand.

The catalytic activity of complexes formed between pyrazole-based ligands and copper(II) salts has been investigated for oxidation reactions. For instance, in situ prepared complexes of substituted pyrazole ligands with various copper(II) salts have demonstrated catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The electronic nature of the substituents on the pyrazole ring was found to influence the catalytic efficiency. It is conceivable that a complex of this compound with copper or other transition metals could exhibit catalytic activity in various organic transformations.

Furthermore, pyrazole derivatives have been employed as ligands to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. nih.govresearchgate.net The addition of pyrazole ligands was found to significantly increase the rate of polymerization, an effect attributed to a cooperative activation between two titanium centers bridged by the pyrazole ligand. nih.gov This suggests a potential application for this compound in polymerization catalysis.

The table below summarizes the effect of different pyrazole ligands on the catalytic activity of titanium isopropoxide in the polymerization of L-lactide, illustrating the potential for tuning catalytic performance through ligand design.

Pyrazole Ligand DerivativeConversion (%)
furPz98
BuPz95
PhPz88
MeOPz85
HPz82
MePz78
thioPz78
ClPz75

Table 1: Effect of various pyrazole derivatives on the conversion of L-lactide in polymerization catalyzed by TiOiPr4. Conditions: [LA] = 2 M, [LA]:[TiOiPr4]:[Ligand] = 50:1:1 in 5 mL toluene. nih.gov

Applications as a Substrate in Transition-Metal-Mediated Reactions

The presence of a bromine atom at the C4 position makes this compound an excellent candidate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. Bromo(hetero)arenes are common substrates for this reaction. mdpi.com Research on the Suzuki-Miyaura coupling of unprotected bromopyrazoles has shown that both 3- and 4-bromopyrazoles can be effectively coupled with arylboronic acids to produce the corresponding arylpyrazoles in good to very good yields. nih.gov For instance, the coupling of 4-bromopyrazole with various boronic acids has been achieved using a palladium precatalyst system. nih.gov

A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed, which utilizes the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of boronic acids as the key step. rsc.org This highlights the versatility of the 4-bromopyrazole scaffold in accessing diverse derivatives. Similarly, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been reported to proceed in good yields. mdpi.com

The table below presents data from the Suzuki-Miyaura coupling of 4-bromopyrazole with different arylboronic acids, demonstrating the scope of this transformation.

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1H-pyrazole75
24-Methylphenylboronic acid4-(p-Tolyl)-1H-pyrazole86
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrazole81
44-Fluorophenylboronic acid4-(4-Fluorophenyl)-1H-pyrazole72
53-Thienylboronic acid4-(Thiophen-3-yl)-1H-pyrazole61

Table 2: Suzuki-Miyaura coupling of 4-bromopyrazole with various boronic acids. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an organohalide and an amine. This reaction is highly valuable for the synthesis of arylamines. Studies on the Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines have shown that the reaction proceeds smoothly with aromatic or bulky amines that lack β-hydrogen atoms. researchgate.netnih.gov The choice of ligand is crucial for the success of this transformation.

The table below summarizes the results of the Buchwald-Hartwig amination of 4-bromo-1H-1-tritylpyrazole with different amines.

EntryAmineProductYield (%)
1Piperidine4-(Piperidin-1-yl)-1-trityl-1H-pyrazole60
2Morpholine4-(Morpholino)-1-trityl-1H-pyrazole67
3Aniline4-(Phenylamino)-1-trityl-1H-pyrazole85
4Indole4-(1H-Indol-1-yl)-1-trityl-1H-pyrazole78

Table 3: Buchwald-Hartwig amination of 4-bromo-1H-1-tritylpyrazole with various amines. researchgate.net

Heck Reaction:

The successful application of these transition-metal-catalyzed reactions to other bromopyrazole derivatives strongly suggests that this compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole compounds with potential applications in various areas of chemical research.

Advanced Research Directions and Future Perspectives for 4 Bromo 1 Phenoxymethyl 1h Pyrazole Research

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of substituted pyrazoles is a well-established field, yet there is a continuous drive for more efficient, sustainable, and safer methods. rsc.org For a compound like 4-Bromo-1-(phenoxymethyl)-1H-pyrazole, future research could focus on moving beyond traditional batch syntheses, which often require harsh conditions and generate significant waste.

A plausible synthetic route to this compound could involve the N-alkylation of 4-bromo-1H-pyrazole with a phenoxymethyl (B101242) halide. The regioselectivity of such reactions can be a challenge with asymmetrically substituted pyrazoles, often yielding a mixture of N1 and N2 isomers. rsc.org

Hypothetical Sustainable Synthesis Protocol:

StepReactionConditionsSustainability Aspect
1Bromination of 1H-pyrazoleN-Bromosuccinimide (NBS), Green Solvent (e.g., ethanol)Avoids use of hazardous elemental bromine
2N-AlkylationPhenoxymethyl chloride, Phase Transfer Catalyst, WaterReduces use of volatile organic solvents
3PurificationCrystallizationMinimizes solvent waste from chromatography

Exploration of Unprecedented Reactivity and Novel Transformations

The bromine atom at the C4 position of the pyrazole (B372694) ring is a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide range of substituents, leading to the generation of diverse chemical libraries for screening purposes.

The phenoxymethyl group at the N1 position, while generally stable, could also participate in or influence novel transformations. Research could investigate ortho-lithiation of the phenyl ring followed by electrophilic trapping to introduce further functionality. The ether linkage might also be a target for cleavage under specific conditions, allowing for late-stage modification of the N1 substituent.

Potential Novel Transformations:

Palladium-catalyzed Cross-Coupling: Diversification at the C4 position.

Directed Ortho-Metalation: Functionalization of the phenoxy group.

Photocatalysis: Activation of the C-Br bond for radical reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling up. galchimia.commdpi.com The synthesis of pyrazole derivatives has been shown to be amenable to flow conditions, which can be particularly beneficial when dealing with hazardous reagents or intermediates. mit.edursc.orgresearchgate.net

An automated flow synthesis platform could be designed for the high-throughput synthesis of a library of derivatives based on the this compound scaffold. nih.gov Such a platform would enable rapid optimization of reaction conditions and the generation of a large number of compounds for biological screening. acs.org

Hypothetical Automated Flow Synthesis Workflow:

ModuleFunctionDescription
1Reagent DeliveryPrecise pumping of starting materials and reagents in solution.
2ReactionReactants are mixed and passed through a heated or irradiated reactor coil.
3In-line AnalysisTechniques like IR or NMR spectroscopy monitor reaction progress.
4PurificationAutomated purification using techniques like solid-phase extraction.
5CollectionCollection of purified products in a multi-well plate format.

Application of Advanced Computational Methods for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. nih.gov For this compound, density functional theory (DFT) calculations could be employed to:

Predict the geometries and electronic properties of different conformers. bibliotekanauki.pl

Calculate spectroscopic data (NMR, IR) to aid in characterization.

Model the transition states of potential reactions to understand reactivity and selectivity. nih.gov

Predict the photophysical properties of potential fluorescent derivatives. mdpi.com

Molecular dynamics simulations could also be used to study the interactions of this compound with biological targets, such as enzymes or receptors, aiding in the rational design of new bioactive molecules. tandfonline.com

Predicted Properties from Hypothetical DFT Calculations:

PropertyPredicted Value/Information
Dipole MomentModerate, influenced by the bromine and phenoxymethyl groups.
HOMO/LUMO EnergiesCalculation of the frontier molecular orbital energies to predict reactivity. bibliotekanauki.pl
NMR Chemical ShiftsPrediction of 1H and 13C NMR spectra to aid in structural elucidation. nih.gov

Design of Functional Materials Based on Pyrazole Scaffolds

Pyrazole derivatives have been investigated for their potential in functional materials due to their interesting photophysical properties. mdpi.comresearchgate.net By extending the conjugation of the this compound core through cross-coupling reactions, it may be possible to create novel fluorescent dyes or organic semiconductors.

For example, Sonogashira coupling with fluorescent alkynes could lead to materials with tailored absorption and emission properties. The resulting compounds could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes.

Elucidation of its Utility in Chemical Biology as a Molecular Probe

The pyrazole scaffold is present in many biologically active compounds, and its derivatives are increasingly being explored as molecular probes in chemical biology. nih.govnih.govresearchgate.net The this compound structure could serve as a starting point for the design of probes for various biological targets.

For instance, the bromine atom could be replaced with a fluorescent reporter group or a reactive moiety for covalent labeling of proteins. The phenoxymethyl group could be modified to improve cell permeability or to introduce a targeting ligand for specific cellular components. The development of such probes would enable the study of biological processes with high spatial and temporal resolution. mdpi.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Bromo-1-(phenoxymethyl)-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves bromination of a pyrazole precursor. A widely used method is the reaction of 1-(phenoxymethyl)-1H-pyrazole with brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile under controlled temperatures (40–60°C) . Key variables affecting yield (50–75%) include reaction time (6–12 hours) and stoichiometric ratios (1:1.2 substrate:NBS). Purification often employs column chromatography with ethyl acetate/hexane gradients.
Synthetic Conditions Optimal Range Impact on Yield
SolventDichloromethaneHigher polarity improves solubility
Temperature50°CPrevents side reactions
NBS Equivalents1.2Excess reduces byproducts

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions, with bromine causing deshielding (~7.5 ppm for pyrazole protons) . X-ray crystallography (e.g., ) confirms bond angles and dihedral angles, critical for understanding steric effects. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z 283).

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : The bromine and ether linkages make the compound sensitive to light and moisture. Storage in amber vials under inert gas (argon) at –20°C is recommended. Degradation studies (TGA/DSC) show stability up to 150°C, but prolonged exposure to humidity reduces purity by ~15% over 6 months .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer : Design-of-Experiments (DoE) approaches can systematically vary parameters like solvent polarity, catalyst loading (e.g., Lewis acids), and microwave-assisted heating. shows acetonitrile improves yield by 20% vs. DMF due to better NBS activation. Advanced purification techniques (e.g., preparative HPLC) resolve co-eluting byproducts .

Q. What mechanistic insights exist for its biological activity?

  • Methodological Answer : Molecular docking studies (AutoDock Vina) suggest the bromine atom and phenoxymethyl group interact with hydrophobic pockets in enzyme targets (e.g., kinases). In vitro assays (IC50 = 2.5 µM against COX-2) correlate with π-π stacking observed in crystallography . Fluorescence quenching assays monitor binding kinetics with serum albumin (Ksv = 3.8 × 10³ M⁻¹) .

Q. How do substituent modifications influence its bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Bromine replacement : Fluoro analogs show 30% lower antimicrobial activity due to reduced electronegativity.

  • Phenoxymethyl elongation : Adding methyl groups improves logP by 0.5 units, enhancing blood-brain barrier penetration .

    Modification Biological Impact Reference
    Bromine → ChlorineReduced cytotoxicity (IC50 ↑)
    Phenoxymethyl → BenzylImproved kinase inhibition

Q. How should contradictory data in catalytic efficiency studies be resolved?

  • Methodological Answer : Discrepancies in reported catalytic yields (e.g., 50% vs. 70%) may stem from trace metal impurities or oxygen sensitivity. Replicate experiments under strictly anaerobic conditions (glovebox) and use ICP-MS to quantify metal content. Statistical tools (ANOVA) identify outliers in datasets .

Data Analysis and Troubleshooting

Q. What analytical methods validate purity and identity during scale-up?

  • Methodological Answer : Combine HPLC (≥98% purity, C18 column, 254 nm) with 2D-NOSY NMR to detect aggregation. High-resolution mass spectrometry (HRMS) confirms molecular formula (C10H9BrN2O2) with <2 ppm error .

Q. How to address low reproducibility in biological assays?

  • Methodological Answer : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-buffer variations (e.g., fetal bovine serum). Use positive controls (e.g., doxorubicin) and report EC50 values with 95% confidence intervals .

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